molecular formula C8H16ClFN2 B1378705 1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride CAS No. 1449117-63-8

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

Cat. No. B1378705
M. Wt: 194.68 g/mol
InChI Key: HSMGMZSSEHOJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in medicinal chemistry due to their structural rigidity . The presence of a fluorine atom and a piperidine ring in the structure could potentially influence the compound’s reactivity and biological activity.


Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the rearrangement reaction of dialkyl 2-[1-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates during saponification .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be influenced by their structure. For example, the presence of a fluorine atom can affect the compound’s basicity .

Scientific Research Applications

1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of Application: This research involves the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application: The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes: The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

2. Use in Industrial Testing Applications

  • Summary of Application: Azetidine derivatives like “3-(AZETIDIN-3-YL)PYRIDINE HYDROCHLORIDE” are used in various industrial testing applications .
  • Methods of Application: The specific methods of application can vary widely depending on the nature of the industrial testing being conducted .
  • Results or Outcomes: The outcomes of these testing applications can also vary widely, but the use of azetidine derivatives can often enhance the accuracy and reliability of the tests .

3. Synthesis of 1-(azetidin-3-yl)-1H-pyrrole hydrochloride

  • Summary of Application: This compound is another azetidine derivative that has been synthesized for research purposes .
  • Methods of Application: The specific methods of synthesis would be detailed in the relevant research papers .
  • Results or Outcomes: The synthesis of such compounds can contribute to the development of new chemical reactions and potentially lead to the discovery of new drugs .

4. Synthesis of 1-(azetidin-3-yl)-1H-imidazole hydrochloride

  • Summary of Application: This compound is another azetidine derivative that has been synthesized for research purposes .
  • Methods of Application: The specific methods of synthesis would be detailed in the relevant research papers .
  • Results or Outcomes: The synthesis of such compounds can contribute to the development of new chemical reactions and potentially lead to the discovery of new drugs .

5. Synthesis of 2-(azetidin-3-yl)-1H-imidazole hydrochloride

  • Summary of Application: This compound is an azetidine derivative that has been synthesized for research purposes .
  • Methods of Application: The specific methods of synthesis would be detailed in the relevant research papers .
  • Results or Outcomes: The synthesis of such compounds can contribute to the development of new chemical reactions and potentially lead to the discovery of new drugs .

Safety And Hazards

The safety and hazards associated with azetidine derivatives can vary depending on their structure and usage. It’s important to refer to the specific safety data sheet (SDS) for each compound .

Future Directions

Azetidine derivatives are of interest in drug discovery due to their structural diversity and potential biological activity. Future research may focus on synthesizing new azetidine derivatives and investigating their biological properties .

properties

IUPAC Name

1-(azetidin-3-yl)-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2.ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMGMZSSEHOJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

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